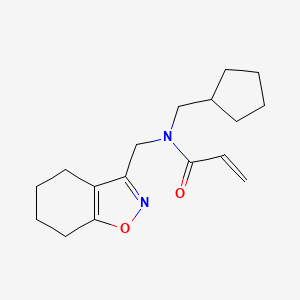
Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the linear formula C9H12N2O2 . It is a derivative of furan, a five-membered heterocyclic compound, and pyridine, a six-membered heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of amines with carbonyl chlorides . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can yield a related compound, N-(pyridin-2-yl)furan-2-carboxamide . This compound can then be treated with diphosphorus pentasulfide to yield a corresponding thioamide .Molecular Structure Analysis
The molecular structure of “Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is characterized by the presence of a furan ring and a pyridine ring . The furan ring is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The pyridine ring is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” and similar compounds can be quite diverse. For instance, these compounds can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . In these reactions, the substituent enters exclusively the 5-position of the furan ring .科学的研究の応用
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The structure of Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone suggests potential as a novel antibacterial agent. Its efficacy could be explored through synthesis and testing against various bacterial strains, contributing to the fight against microbial resistance.
Cancer Research
The compound’s potential in cancer research lies in its structural similarity to other furan derivatives that have shown antiproliferative effects . Investigating its activity against cancer cell lines could provide insights into its mechanism of action and therapeutic potential.
Pharmacological Applications
In pharmacology, heterocyclic compounds like furan derivatives are valuable due to their diverse biological activities. This compound could be studied for its pharmacokinetics, pharmacodynamics, and potential as a lead compound in drug development .
Material Science
The molecular structure of Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone could be utilized in material science for the development of new materials with specific properties, such as thermal stability or conductivity .
Medicinal Chemistry
In medicinal chemistry, the compound’s synthesis and modification could lead to the discovery of new drugs with improved efficacy and reduced side effects. Its role as a synthon in drug design could be particularly valuable .
Organic Chemistry
Organic chemists could explore the reactivity of this compound in various chemical reactions, potentially leading to the discovery of new synthetic pathways and intermediates for complex organic molecules .
将来の方向性
The future directions for research on “Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities . For instance, their potential as anti-tubercular agents could be investigated further . Additionally, the development of new synthetic methods for these compounds could also be an important area of future research .
特性
IUPAC Name |
furan-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(13-4-3-11-19-13)17-9-6-12(7-10-17)20-14-5-1-2-8-16-14/h1-5,8,11-12H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZWVNWMAOBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

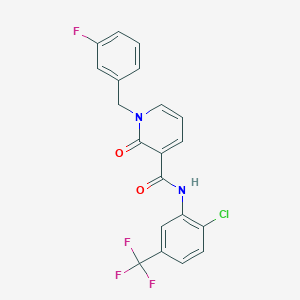
![N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2866386.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride](/img/structure/B2866388.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2866389.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866390.png)
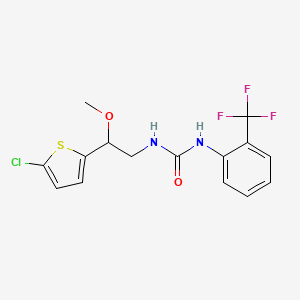
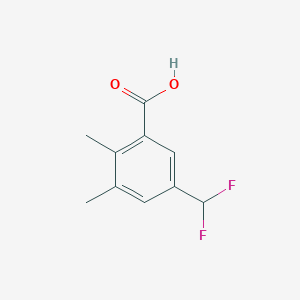
![4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione](/img/structure/B2866393.png)
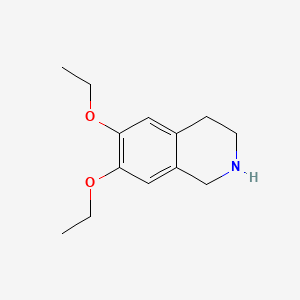

![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B2866398.png)
![N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2866404.png)

